molecular formula C6H9BO3S B8738737 (2-Methoxy-5-methylthiophen-3-yl)boronic acid

(2-Methoxy-5-methylthiophen-3-yl)boronic acid

Cat. No.: B8738737
M. Wt: 172.01 g/mol
InChI Key: OXVHADODDLWCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-5-methylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with methoxy and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of halogenated thiophenes using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (2-Methoxy-5-methylthiophen-3-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and the properties of the resulting products. These substituents can enhance the compound’s solubility and stability, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H9BO3S

Molecular Weight

172.01 g/mol

IUPAC Name

(2-methoxy-5-methylthiophen-3-yl)boronic acid

InChI

InChI=1S/C6H9BO3S/c1-4-3-5(7(8)9)6(10-2)11-4/h3,8-9H,1-2H3

InChI Key

OXVHADODDLWCIK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=C1)C)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 3-bromo-2-methoxy-5-methylthiophene (Step B, 296 mg, 1.43 mmol) and triisopropyl borate (396 μL, 2.15 mmol) in toluene/THF (2.3/0.6 mL) was cooled to −70° C. under an atmosphere of N2. n-Butyl lithium (2.0M in pentane, 1.07 mL, 2.15 mmol) was added dropwise via a syringe pump over 1 h. The reaction stirred at −70° C. for 40 min more and was quenched with 2N HCl (2 mL) at −20° C. The reaction was partitioned between EtOAc (15 mL) and H2O (15 mL). The aqueous layer was extracted with EtOAc (10 mL); the combined organic layers were washed with brine (15 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford (2-methoxy-5-methyl-3-thienyl)boronic acid as a yellow oil. This material was used without further purification.
Name
3-bromo-2-methoxy-5-methylthiophene
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
396 μL
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.